molecular formula C9H9ClFN B11727778 1-(4-Chloro-3-fluorophenyl)cyclopropanamine CAS No. 1260790-76-8

1-(4-Chloro-3-fluorophenyl)cyclopropanamine

Cat. No.: B11727778
CAS No.: 1260790-76-8
M. Wt: 185.62 g/mol
InChI Key: IXHCNCRLGZJHBK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . It is a cyclopropane derivative with a chloro and fluoro substituent on the phenyl ring, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium tert-butoxide in a suitable solvent like toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopropanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison: 1-(4-Chloro-3-fluorophenyl)cyclopropanamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its specificity and potency in various applications compared to similar compounds with only one substituent.

Properties

CAS No.

1260790-76-8

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2

InChI Key

IXHCNCRLGZJHBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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